Lactoferricin, bovine

antimicrobial peptide species comparison minimum inhibitory concentration

Bovine lactoferricin (LfcinB) is a 25-residue cationic antimicrobial peptide (AMP) generated by gastric pepsin cleavage of bovine lactoferrin. It adopts a cyclic structure stabilized by a disulfide bond, which distinguishes it from linear peptide alternatives and the parent holoprotein.

Molecular Formula C70H113N25O13S
Molecular Weight 1544.9 g/mol
Cat. No. B12395202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferricin, bovine
Molecular FormulaC70H113N25O13S
Molecular Weight1544.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C70H113N25O13S/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyWYQWAYUTSJMKOS-KYWDJMBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bovine Lactoferricin (LfcinB) Procurement Guide: Core Identity and Functional Scope


Bovine lactoferricin (LfcinB) is a 25-residue cationic antimicrobial peptide (AMP) generated by gastric pepsin cleavage of bovine lactoferrin [1]. It adopts a cyclic structure stabilized by a disulfide bond, which distinguishes it from linear peptide alternatives and the parent holoprotein [1]. LfcinB displays broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria, as well as fungicidal and anticancer properties [1][2]. Its mechanism involves membrane depolarization and disruption, fundamentally different from the iron-chelating bacteriostatic action of intact lactoferrin [2].

Bovine Lactoferricin Procurement: Why In-Class Substitution Without Quantitative Verification Is Scientifically Invalid


Lactoferricin peptides from different species and the parent lactoferrin protein are not functionally interchangeable. Bovine lactoferricin (LfcinB) exhibits antimicrobial MIC values (30 µg/mL) that are at least 6-fold lower than human, murine, and caprine orthologs (all >200 µg/mL) [1], and is 200–400 times more potent than the lactoferrin holoprotein from which it is derived [2]. Even within the bovine sequence, the presence of the disulfide bond (cyclic vs. linear) and peptide length (25-residue vs. 11-residue) alters both efficacy and toxicity profiles [1][3]. These quantitative gaps make generic substitution scientifically unreliable for any application requiring defined antimicrobial or anticancer activity.

Bovine Lactoferricin (LfcinB) Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


LfcinB vs. Human, Murine, and Caprine Lactoferricins: Species-Origin Potency Comparison by MIC

Bovine lactoferricin (LfcinB) demonstrates substantially greater antibacterial potency than lactoferricins from other mammalian species. In a direct head-to-head comparison, LfcinB showed a MIC of 30 µg/mL against both E. coli and S. aureus, whereas the corresponding human, murine, and caprine lactoferricins all exhibited MIC values exceeding 200 µg/mL [1]. This represents a greater than 6-fold improvement in potency. Within the bovine sequence, the cyclic form (containing a disulfide bond) was found to be more active than its linear counterpart [2].

antimicrobial peptide species comparison minimum inhibitory concentration

LfcinB vs. Parent Lactoferrin: Bactericidal Potency Comparison in a Single Experimental System

LfcinB is orders of magnitude more potent than its parent lactoferrin protein and differs fundamentally in mechanism (bactericidal vs. bacteriostatic). In a direct comparison, LfcinB yielded a MIC of 15 µg/mL and MBC of 30 µg/mL against E. coli, whereas bovine apo-lactoferrin required 3 mg/mL (MIC) and holo-lactoferrin required 6 mg/mL (MIC) [1]. This corresponds to a 200-fold potency gain for apo-LF and a 400-fold gain for holo-LF [1]. Furthermore, the lactoferrin hydrolysate containing LfcinB is bactericidal, whereas intact lactoferrin is only bacteriostatic [2].

lactoferrin bactericidal minimum inhibitory concentration food science

LfcinB 11-Residue Core vs. 25-Residue Full-Length: Reduced Hemolytic Toxicity with Conserved Antimicrobial Activity

The 11-residue peptide (BLFC, residues RRWQWRMKKLG) derived from the active core of LfcinB retains antimicrobial activity comparable to the 25-residue parent peptides (B1 and B2), while largely eliminating hemolytic activity [1]. In contrast, the longer 25-residue peptides B1 and B2 display measurable hemolysis. Additionally, the presence of N-terminal double arginines in short peptides (B3, B5, B7) confers more potent antimicrobial activity than those bearing lysine at the same position (B4, B6) [1]. Complete substitution of basic residues with glutamic acid (B8) or hydrophobic residues with alanine (B9) abolished all antimicrobial and hemolytic activity, confirming the essential role of these amino acid classes [1].

structure-activity relationship hemolysis peptide engineering toxicity

LfcinB Selective Cytotoxicity: Cancer Cell Killing vs. Normal Human Cell Sparing

LfcinB selectively kills human cancer cells while sparing normal human cells in vitro, a selectivity profile not universally shared by other cationic antimicrobial peptides. In a comprehensive study, LfcinB killed a wide variety of human cancer cell lines (including Jurkat T-leukemia, Ramos B-lymphoma, fibrosarcoma, carcinoma, and neuroblastoma) but showed no apparent cytotoxic effect on normal human cells [1]. This selectivity is mechanistically linked to differential membrane binding and the induction of mitochondria-dependent apoptosis via ROS generation and caspase activation [1]. By comparison, the human ortholog LfcinH-derived peptides are notably less active against cancer cells [2].

anticancer peptide selectivity apoptosis normal cell sparing

LfcinB Synergy with Clinical Antibiotics: Checkerboard-Validated Enhancement Against Multidrug-Resistant Isolates

LfcinB exhibits verified synergistic effects with specific clinical antibiotics against multidrug-resistant bacterial strains, enabling dose reduction of conventional antibiotics. Checkerboard and time-kill assays demonstrated synergy between bovine Lfcin (B-LFcin) and ciprofloxacin or ceftazidime against the majority of tested P. aeruginosa ocular isolates, including multidrug-resistant strains [1]. In contrast, no synergy was observed between B-LFcin and gentamicin [1]. In a mouse model of corneal infection, combined B-LFcin and ciprofloxacin treatment significantly improved clinical outcomes and reduced bacterial load compared to ciprofloxacin alone [1]. Separately, the combination of LfcinB with minocycline showed synergistic effects against three antibiotic-resistant S. aureus strains in checkerboard assays [2].

antibiotic synergy checkerboard assay multidrug-resistant Pseudomonas aeruginosa

Bovine Lactoferricin (LfcinB): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Susceptibility Testing and Drug Discovery Screening

For laboratories performing antimicrobial susceptibility testing or screening natural product libraries, LfcinB provides a quantitatively superior benchmark relative to other species' lactoferricins. With a MIC of 30 µg/mL against E. coli and S. aureus—compared to >200 µg/mL for human, murine, and caprine orthologs —LfcinB represents the most potent wild-type lactoferricin for use as a positive control or lead scaffold. Its activity spectrum extends to clinically relevant yeasts (C. albicans, C. tropicalis, C. neoformans) . Procurement should specify the cyclic form with confirmed disulfide bond integrity, as this is more active than the linear variant .

Anticancer Drug Discovery Requiring Selective Tumor Cell Killing

LfcinB is the preferred lactoferricin peptide for anticancer screening programs due to its demonstrated ability to kill multiple human cancer cell lines (leukemia, lymphoma, fibrosarcoma, carcinoma, neuroblastoma) without apparent cytotoxicity toward normal human cells . The human lactoferricin ortholog (LfcinH) lacks comparable anticancer potency . The 11-residue core peptide (BLFC) offers an additional procurement option when reduced hemolytic activity is required while preserving antimicrobial and anticancer activity . Researchers should request analytical confirmation of peptide identity and purity, as minor sequence variations (e.g., arginine vs. lysine positioning) significantly alter potency .

Combination Therapy Development Targeting Multidrug-Resistant Gram-Negative Infections

For programs developing adjunctive therapies against multidrug-resistant (MDR) Gram-negative infections, LfcinB is validated for synergy with ciprofloxacin and ceftazidime against MDR P. aeruginosa isolates, but not with gentamicin . Checkerboard assays confirmed FIC indices indicative of synergy in the majority of clinical ocular isolates tested . In vivo mouse corneal infection data further demonstrated that LfcinB plus ciprofloxacin significantly reduces bacterial load compared to antibiotic alone . For Gram-positive applications, LfcinB synergy with minocycline has been confirmed against antibiotic-resistant S. aureus . This evidence allows procurement teams to rationally select LfcinB for combination studies while avoiding ineffective antibiotic pairings.

Food-Grade Antimicrobial and Preservation Applications

For food science and preservation applications, LfcinB offers a 200- to 400-fold potency advantage over the intact lactoferrin protein (MIC 15 µg/mL vs. 3–6 mg/mL against E. coli) , making it a more cost-effective antimicrobial on a molar basis. Importantly, LfcinB is bactericidal, whereas lactoferrin is bacteriostatic , providing a kill-based rather than growth-inhibitory preservation strategy. The peptide is generated by pepsin hydrolysis—a food-grade process—and maintains activity after autoclaving (121°C for 15 min) , offering thermal process compatibility not available with many enzyme-based or live-culture preservation systems. Procurement should specify LfcinB hydrolysate or purified peptide based on the required purity-to-cost ratio for the intended food matrix.

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